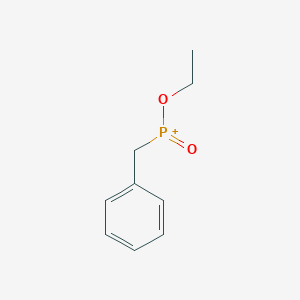

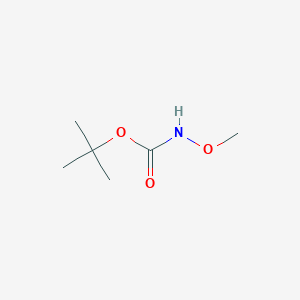

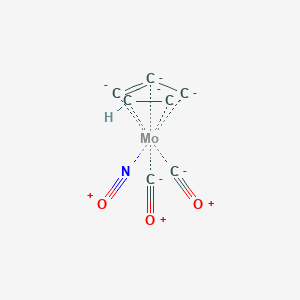

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, often involves the Vilsmeier-Haack reaction, a formylation method that uses phosphorous oxychloride and DMF. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized utilizing this approach, demonstrating the versatility and efficiency of this synthetic pathway for producing pyrazole aldehydes (Hu et al., 2010).

Molecular Structure Analysis

X-ray diffraction methods have been extensively used to determine the crystal structures of pyrazole derivatives. For example, a study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed its molecular geometry, showing that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, providing insights into the spatial arrangement that influences the compound's reactivity and interactions (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions due to their active functional groups. For instance, the reaction with cyclohexylamine produces different products based on the aryl substituent, demonstrating the compound's versatility in forming new chemical structures with potential applications in material science and medicinal chemistry (Jessica Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Studies involving single-crystal X-ray diffraction offer detailed information on the crystalline structures, which are essential for understanding the compound's physical characteristics and potential applications in designing new materials (R. Prasath et al., 2011).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards nucleophiles or electrophiles, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the compound's reactivity, as seen in various substitution reactions and studies on their antimicrobial activities (Manjunatha Bhat et al., 2016).

Applications De Recherche Scientifique

Pyrazoles have a wide range of applications in various scientific fields :

-

Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

-

Coordination Chemistry : Pyrazoles have applications in coordination chemistry .

-

Organometallic Chemistry : Pyrazoles are used in organometallic chemistry .

-

Synthesis of (aminomethyl)pyrazoles : Pyrazole derivatives are used as reactants for the synthesis of (aminomethyl)pyrazoles by reductive amination. These compounds act as Smoothened antagonists for hair inhibition .

-

Preparation of ORL1 receptor antagonists : Pyrazole derivatives are used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .

-

Preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols : Pyrazole derivatives are used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .

-

Preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines : Pyrazole derivatives are used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

-

Synthesis of Smoothened Antagonists for Hair Inhibition : Pyrazole derivatives are used as reactants for the synthesis of (aminomethyl)pyrazoles by reductive amination. These compounds act as Smoothened antagonists for hair inhibition .

-

Preparation of Insecticidal Compounds : An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which is produced by Wang Y et al. as an insecticidal compounds. By using species Helicoverpa armigera and Plutella xylostella as standard tebufenozide .

Safety And Hazards

Orientations Futures

While specific future directions for 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde are not mentioned in the search results, pyrazole derivatives are being extensively studied for their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Propriétés

IUPAC Name |

1-methyl-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEKFZHCMVDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559286 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |

CAS RN |

124344-94-1 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)

![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)